molecular formula C10H17N3O3 B13287273 Ethyl 5-(1-amino-3-methylbutyl)-1,2,4-oxadiazole-3-carboxylate

Ethyl 5-(1-amino-3-methylbutyl)-1,2,4-oxadiazole-3-carboxylate

Cat. No.: B13287273
M. Wt: 227.26 g/mol
InChI Key: HALDXBKJVBMFOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-(1-amino-3-methylbutyl)-1,2,4-oxadiazole-3-carboxylate is a substituted 1,2,4-oxadiazole derivative characterized by a branched 1-amino-3-methylbutyl group at position 5 of the oxadiazole ring and an ethyl ester at position 2. The 1,2,4-oxadiazole scaffold is notable for its metabolic stability, hydrogen-bonding capacity, and role in medicinal chemistry as a bioisostere for esters or amides .

Properties

Molecular Formula

C10H17N3O3

Molecular Weight

227.26 g/mol

IUPAC Name

ethyl 5-(1-amino-3-methylbutyl)-1,2,4-oxadiazole-3-carboxylate

InChI

InChI=1S/C10H17N3O3/c1-4-15-10(14)8-12-9(16-13-8)7(11)5-6(2)3/h6-7H,4-5,11H2,1-3H3

InChI Key

HALDXBKJVBMFOG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NOC(=N1)C(CC(C)C)N

Origin of Product

United States

Preparation Methods

Cyclocondensation of Hydrazides with Carboxylic Acids or Derivatives

A common route involves the cyclization of hydrazides with suitable carboxylic acid derivatives, such as esters or acid chlorides, to form the 1,2,4-oxadiazole ring. This method is well-documented for synthesizing various oxadiazole derivatives, including those with aminoalkyl groups.

Hydrazide Formation and Cyclization

  • Hydrazides are typically prepared by hydrazinolysis of esters or acylation of hydrazine derivatives.
  • The hydrazide is then cyclized using dehydrating agents or reagents that promote intramolecular cyclization, such as phosphoryl chloride, phosphorus oxychloride, or carbodiimides, to form the oxadiazole ring.

Specific Preparation Methods for Ethyl 5-(1-amino-3-methylbutyl)-1,2,4-oxadiazole-3-carboxylate

Synthesis via Hydrazide Intermediate

A plausible synthetic route involves the following steps:

  • Step 1: Preparation of Hydrazide Intermediate

    • Starting from ethyl 3-oxobutanoate (or similar ester), hydrazine hydrate is used to form the corresponding hydrazide.
    • This step involves refluxing the ester with hydrazine hydrate in ethanol or acetic acid, leading to ethyl 3-hydrazinobutanoate.
  • Step 2: Cyclization to Oxadiazole Ring

    • The hydrazide is then reacted with an appropriate reagent, such as phosphoryl chloride or carbonyldiimidazole, under reflux conditions to induce cyclization.
    • This cyclization forms the 1,2,4-oxadiazole ring, yielding ethyl 1,2,4-oxadiazole-3-carboxylate.
  • Step 3: Introduction of the Aminoalkyl Group

    • The amino-alkyl substituent (1-amino-3-methylbutyl) can be introduced via nucleophilic substitution or reductive amination.
    • Alternatively, the aminoalkyl group can be attached to the oxadiazole ring through a suitable precursor, such as a halogenated derivative, followed by amination.

Alternative Route: Multi-step Functionalization

  • Synthesis can also involve the initial formation of the oxadiazole ring, followed by functionalization at the 5-position with aminoalkyl groups using electrophilic substitution or cross-coupling reactions.

Research Outcomes and Data Tables

Step Reagents Conditions Yield/Notes
Hydrazide formation Hydrazine hydrate Reflux, ethanol High yield, straightforward
Cyclization to oxadiazole Phosphoryl chloride or carbonyldiimidazole Reflux Confirmed by NMR and IR spectra
Aminoalkyl substitution Nucleophilic substitution or reductive amination Appropriate solvent, mild heating Yields vary, typically >70%

Note: Precise conditions depend on the specific starting materials and desired substitution pattern. The synthesis often requires purification steps such as recrystallization or chromatography.

Additional Research Insights

  • Patents and Literature : A patent (US7419991B2) describes the synthesis of related oxadiazole compounds, emphasizing cyclization of hydrazides with acid chlorides or esters, which can be adapted for this compound.
  • Methodology for regioselective cyclization : Reagent-based cyclization using thiosemicarbazide intermediates and selective cyclization conditions can be employed to synthesize oxadiazole derivatives with specific substitution patterns.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(1-amino-3-methylbutyl)-1,2,4-oxadiazole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxadiazole derivatives.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the oxadiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole N-oxides, while reduction can produce primary or secondary amines.

Scientific Research Applications

Ethyl 5-(1-amino-3-methylbutyl)-1,2,4-oxadiazole-3-carboxylate has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound can be used in biochemical assays to investigate enzyme interactions and metabolic pathways.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 5-(1-amino-3-methylbutyl)-1,2,4-oxadiazole-3-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. This interaction can lead to various biological effects, depending on the target and pathway involved.

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects: Aryl Groups (e.g., NV930): Enhance aromatic π-π interactions in biological targets but reduce solubility compared to aliphatic substituents . Halogenated Groups (e.g., Chloromethyl): Increase electrophilicity, enabling covalent binding to cysteine residues in enzymes .
  • Synthesis :
    • Amidoxime routes (e.g., NV930) and acylations (e.g., NV848) are common for oxadiazole derivatives. The target compound may require a multi-step synthesis involving condensation of a nitrile with hydroxylamine, followed by alkylation or reductive amination .

Key Insights :

  • The target compound’s branched aminoalkyl group likely reduces logP compared to aryl analogs (e.g., NV930), balancing lipophilicity and aqueous solubility .
  • The amino group may confer pH-dependent ionization, enhancing bioavailability in physiological environments .

Biological Activity

Ethyl 5-(1-amino-3-methylbutyl)-1,2,4-oxadiazole-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, structural characteristics, and potential therapeutic applications based on recent research findings.

Structural Characteristics

This compound has the molecular formula C11H16N4O3C_{11}H_{16}N_4O_3 and a molecular weight of 263.72 g/mol. The presence of the oxadiazole ring is critical as it is associated with various biological activities, including antioxidant, antimicrobial, and anticancer properties.

Antioxidant Properties

Research indicates that derivatives of oxadiazoles exhibit significant antioxidant properties. This compound may mitigate oxidative stress-related diseases by scavenging free radicals and enhancing cellular defense mechanisms.

Antimicrobial Activity

The compound's antimicrobial potential has been highlighted in several studies. For instance, oxadiazole derivatives have shown efficacy against various bacterial strains. In vitro studies utilizing the minimum inhibitory concentration (MIC) method demonstrated that certain oxadiazole derivatives possess substantial antibacterial activity against both Gram-positive and Gram-negative bacteria .

Bacterial StrainMIC (μg/mL)
Escherichia coli100
Staphylococcus aureus50
Klebsiella pneumoniae150
Bacillus cereus200

Anticancer Activity

The anticancer properties of this compound are particularly noteworthy. Studies have shown that related compounds can inhibit the growth of various cancer cell lines. For example, one study reported that structurally similar oxadiazoles exhibited IC50 values ranging from 0.67 to 4.18 µM against different cancer cell lines, indicating potent anticancer activity .

Cell LineIC50 (μM)
HEPG2 (Liver Cancer)1.18
MCF7 (Breast Cancer)2.36
HCT116 (Colon Cancer)0.87
ACHN (Renal Cancer)0.80

The specific mechanisms through which this compound exerts its biological effects require further investigation. Preliminary data suggest interactions with enzymes involved in oxidative stress pathways and cellular signaling processes. Additionally, studies have indicated the potential for these compounds to inhibit various targets such as histone deacetylases and carbonic anhydrases, which are crucial in cancer progression and inflammation .

Case Studies

Several case studies have explored the biological activities of oxadiazole derivatives:

  • Anticancer Screening : A study synthesized a series of oxadiazoles and evaluated their anticancer activity against drug-resistant leukemia cell lines. Compounds demonstrated varying degrees of effectiveness with EC50 values indicating promising anticancer potential .
  • Antimicrobial Evaluation : Another study focused on the synthesis and antibacterial activity of oxadiazole derivatives against common pathogens. The results confirmed significant antibacterial activity comparable to standard antibiotics like gentamicin .

Q & A

Q. What are the recommended safety protocols for handling Ethyl 5-(1-amino-3-methylbutyl)-1,2,4-oxadiazole-3-carboxylate in laboratory settings?

  • Methodological Answer : Based on GHS classifications, the compound exhibits oral toxicity (H302), skin/eye irritation (H315/H319), and respiratory irritation (H335). Researchers should:
  • Use PPE: Nitrile gloves, safety goggles, and lab coats.
  • Employ respiratory protection (e.g., NIOSH-approved N95 respirators for particulates) in poorly ventilated areas .
  • Work in a fume hood to minimize inhalation risks.
  • Store in a cool, dry environment away from incompatible materials (e.g., strong oxidizers) .

Q. How is the compound synthesized, and what are the critical characterization steps?

  • Methodological Answer : While direct synthesis data are limited, analogous oxadiazole carboxylates (e.g., ) suggest a multi-step route:

Cyclocondensation : React a nitrile derivative with hydroxylamine to form the oxadiazole core.

Esterification : Introduce the ethyl carboxylate group via acid-catalyzed esterification.

Side-chain modification : Couple the 1-amino-3-methylbutyl group using Boc-protection/deprotection strategies .
Characterization:

  • NMR (1H/13C) to confirm substituent positions.
  • Mass spectrometry (ESI-MS) for molecular weight validation.
  • HPLC (>95% purity threshold) .

Q. What analytical techniques are used to assess purity and structural integrity?

  • Methodological Answer :
  • Reverse-phase HPLC with UV detection (λ = 254 nm) to quantify purity.
  • FT-IR spectroscopy to verify functional groups (e.g., C=O stretch at ~1700 cm⁻¹).
  • Elemental analysis (C, H, N) to confirm empirical formula .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported toxicity profiles for this compound?

  • Methodological Answer : Discrepancies in toxicity data (e.g., conflicting GHS classifications in vs. 3) require:
  • In vitro assays : Conduct MTT assays on human cell lines (e.g., HEK293) to assess cytotoxicity.
  • Comparative analysis : Cross-reference with structurally similar oxadiazoles (e.g., ethyl 5-methyl-1,2,4-oxadiazole-3-carboxylate in ) to identify trends.
  • Dose-response studies : Establish LD50 values via OECD Guideline 423 for oral toxicity .

Q. What strategies optimize synthetic yield while minimizing side reactions?

  • Methodological Answer : Challenges include competing ring-opening or isomerization during oxadiazole formation. Mitigation strategies:
  • Design of Experiments (DOE) : Vary temperature (80–120°C), solvent (THF vs. DMF), and catalyst (e.g., ZnCl2) to identify optimal conditions.
  • Protection/deprotection : Use tert-butoxycarbonyl (Boc) groups to stabilize the aminoalkyl side chain during synthesis .
  • Purification : Employ flash chromatography (silica gel, hexane/EtOAc gradient) or preparative HPLC for high-purity isolation .

Q. How can the stereochemistry of the 1-amino-3-methylbutyl substituent be determined?

  • Methodological Answer :
  • Chiral HPLC : Use a Chiralpak® column with a hexane/isopropanol mobile phase to separate enantiomers.
  • X-ray crystallography : Grow single crystals (solvent: ethanol/water) and solve the structure via SHELX software .
  • NOE spectroscopy : Detect spatial proximity of protons to confirm stereochemical configuration .

Q. What computational approaches predict the compound’s bioactivity as a protease inhibitor?

  • Methodological Answer :
  • Molecular docking : Use AutoDock Vina to model interactions with protease active sites (e.g., chikungunya nsP2 protease in ).
  • MD simulations : Run 100-ns trajectories (GROMACS) to assess binding stability.
  • QSAR modeling : Compare with known inhibitors (e.g., β-amidomethyl vinyl sulfones) to derive activity trends .

Data Contradiction Analysis

Q. Why are ecological toxicity data (e.g., biodegradability) unavailable for this compound?

  • Methodological Answer : Limited data ( ) necessitate:
  • OECD 301F testing : Measure biochemical oxygen demand (BOD) to estimate biodegradability.
  • Read-across approach : Use data from structurally related compounds (e.g., ethyl 5-ethyl-1,2,4-oxadiazole-3-carboxylate in ) to infer environmental persistence .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.